

Introduction: The Significance of Structural Integrity in Drug Discovery

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Compound of Interest

Compound Name: **5-Bromo-3-phenyl-1H-indazole**

Cat. No.: **B1593659**

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The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.^{[1][2]} Derivatives of indazole exhibit a wide array of biological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.^{[3][4]} **5-Bromo-3-phenyl-1H-indazole** (CAS No. 57639-16-4) is a key intermediate and a molecular building block in the synthesis of such high-value compounds.^[5] Its precise molecular architecture—the specific arrangement of its phenyl and bromo substituents on the indazole core—is fundamental to its reactivity and its utility in the development of novel therapeutics.

This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of **5-Bromo-3-phenyl-1H-indazole**. As Senior Application Scientists, we move beyond mere data reporting; we delve into the causality behind our analytical choices, demonstrating how a synergistic application of Mass Spectrometry, Nuclear Magnetic Resonance spectroscopy, and X-ray Crystallography creates a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require absolute confidence in the identity and integrity of their molecular assets.

Part 1: Foundational Analysis: Molecular Formula and Halogen Confirmation via Mass Spectrometry

Expertise & Causality: Our analytical journey begins with High-Resolution Mass Spectrometry (HRMS). This is a deliberate first step. Before investing significant time in complex NMR

analysis, we must confirm the most fundamental attributes: the molecular weight and the elemental formula. For a halogenated compound like **5-Bromo-3-phenyl-1H-indazole**, HRMS offers a unique and powerful validation checkpoint—the characteristic isotopic signature of bromine.

The natural abundance of bromine isotopes (79Br at ~50.5% and 81Br at ~49.5%) results in a distinctive molecular ion cluster where the M+ and M+2 peaks appear in an approximate 1:1 ratio.^{[6][7]} Observing this pattern is a highly reliable indicator of the presence of a single bromine atom in the molecule, providing an immediate layer of trustworthiness to the preliminary identification.^[8]

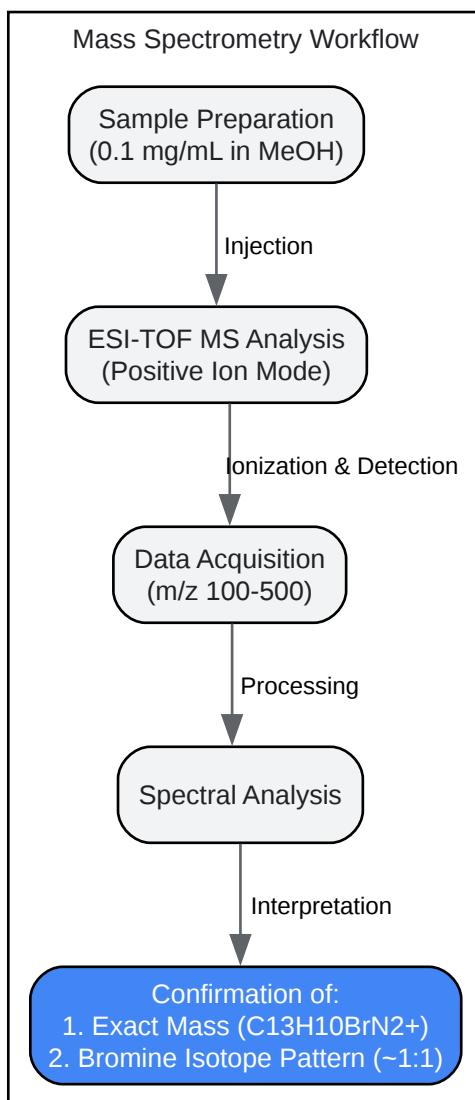
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 0.1 mg of **5-Bromo-3-phenyl-1H-indazole** in 1 mL of HPLC-grade methanol or acetonitrile.
- Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is used for analysis.
- Ionization Mode: The analysis is conducted in positive ion mode to generate the protonated molecule, [M+H]⁺.
- Data Acquisition: Data is acquired over a mass range of m/z 100-500. The instrument is calibrated using a known standard to ensure high mass accuracy (< 5 ppm).
- Analysis: The resulting spectrum is analyzed for the exact mass of the monoisotopic peak and the characteristic isotopic pattern of the molecular ion cluster.

Data Presentation: Expected HRMS Results

Parameter	Expected Value	Rationale & Significance
Molecular Formula	C13H9BrN2	The fundamental composition of the target molecule.
Exact Mass [M]	271.9953 u (79Br)	Calculated theoretical mass for the most abundant isotopes.
Observed Ion [M+H] ⁺	m/z 272.9925 (79Br)	Confirms the molecular weight of the primary species. ^[5]
Observed Ion [M+H ⁺ 2] ⁺	m/z 274.9904 (81Br)	The critical confirmation peak for bromine's heavier isotope.
Isotopic Peak Ratio	~1:1	A definitive signature for the presence of one bromine atom. ^{[6][8]}

Visualization: Mass Spectrometry Workflow



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Caption: Workflow for HRMS analysis of **5-Bromo-3-phenyl-1H-indazole**.

Part 2: Unraveling Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: With the molecular formula confirmed, NMR spectroscopy becomes our primary tool for mapping the atomic connectivity. A single NMR experiment is insufficient; a suite of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unimpeachable assignment. ¹H NMR provides information on the chemical environment and proximity of protons, while ¹³C NMR reveals the carbon skeleton. The true power, however, lies in 2D

correlation spectroscopy. The Heteronuclear Single Quantum Coherence (HSQC) experiment directly links each proton to its attached carbon, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2- and 3-bond) correlations, which are indispensable for piecing together the molecular puzzle, especially for connecting the phenyl substituent to the C3 position of the indazole core.[9][10]

Experimental Protocols: NMR Spectroscopy

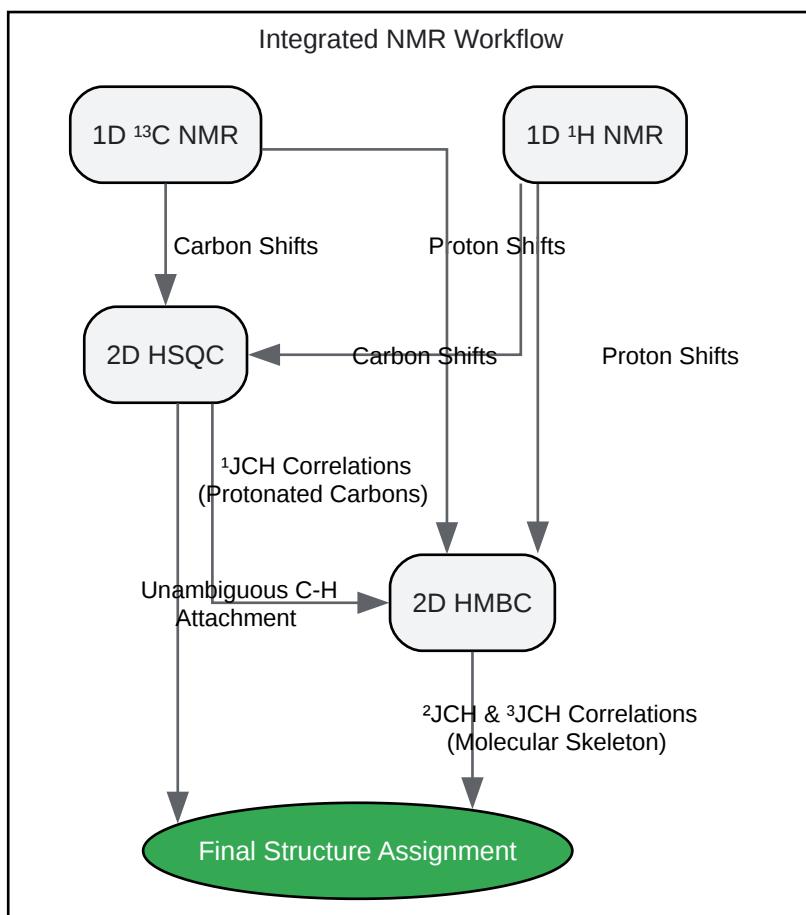
- Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl_3) or Dimethyl Sulfoxide (DMSO-d_6), and transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher) spectrometer is used.
- 1D Spectra Acquisition:
 - ^1H NMR: A standard pulse sequence is used. The spectral width is set from -2 to 12 ppm.
 - ^{13}C NMR: A proton-decoupled pulse sequence is used. The spectral width is set from 0 to 200 ppm.
- 2D Spectra Acquisition:
 - HSQC: A sensitivity-enhanced gradient HSQC sequence is used to correlate one-bond ^1H - ^{13}C connections.[11]
 - HMBC: A gradient HMBC sequence is used, typically optimized for long-range coupling constants of 8 Hz to detect 2- and 3-bond correlations.[12]

Data Presentation: Predicted NMR Assignments

The following table summarizes the predicted chemical shifts and key correlations for **5-Bromo-3-phenyl-1H-indazole**. These predictions are based on established principles of NMR and data from analogous structures.[13][14][15]

Position	Predicted ¹ H δ (ppm), Multiplicity, J (Hz)	Predicted ¹³ C δ (ppm)	Key HMBC Correlations (¹ H → ¹³ C)
1 (N-H)	~10.5 (broad singlet)	-	C3, C7a
3	-	~145	-
3a	-	~122	-
4	~7.8 (d, J ≈ 8.8)	~123	C3, C5, C7a
5	-	~115	-
6	~7.3 (dd, J ≈ 8.8, 1.9)	~129	C4, C7a
7	~7.6 (d, J ≈ 1.9)	~113	C3a, C5
7a	-	~141	-
1' (Ph)	-	~132	-
2', 6' (Ph)	~7.9 (m)	~128	C3, C4'
3', 5' (Ph)	~7.5 (m)	~129	C1', C5' / C1', C3'
4' (Ph)	~7.4 (m)	~127	C2', C6'

Visualization: Integrated NMR Analysis Workflow



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Caption: The synergistic workflow for NMR-based structure elucidation.

Part 3: Definitive Confirmation: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the unequivocal gold standard for structure determination in the solid state.^[16] It provides a definitive, three-dimensional map of electron density from which the precise atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined.^[17] This technique serves as the ultimate arbiter, validating the connectivity deduced from NMR and providing insights into the molecule's solid-state conformation.

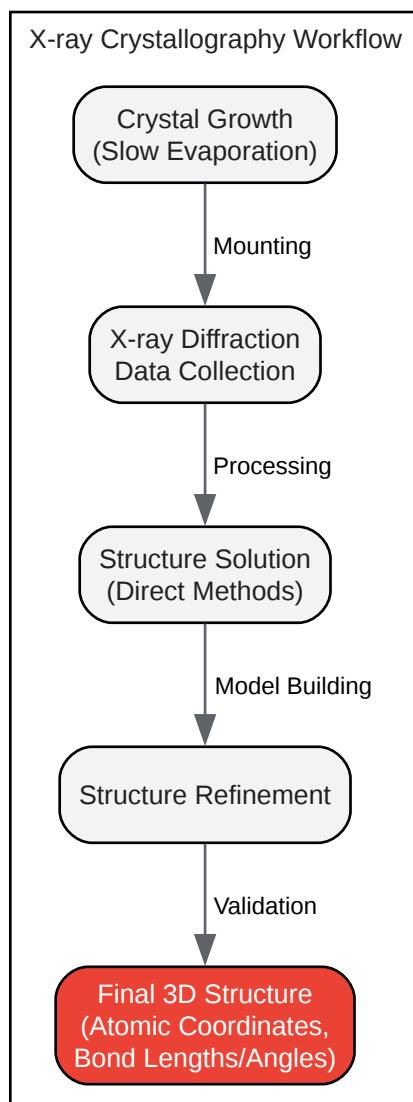
Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystallization: High-quality single crystals are grown. A common and effective method is the slow evaporation of a saturated solution of **5-Bromo-3-phenyl-1H-indazole** in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[16]
- Crystal Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo K α radiation). A series of diffraction images are collected as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and then refined to generate the final atomic coordinates and structural parameters.

Data Presentation: Expected Crystallographic Data Summary

Parameter	Expected Information	Significance
Crystal System	e.g., Monoclinic, Orthorhombic	Describes the symmetry of the crystal lattice.
Space Group	e.g., P21/c	Defines the specific symmetry elements within the unit cell.
Unit Cell Dimensions	a, b, c (Å); α , β , γ (°)	The dimensions of the fundamental repeating unit of the crystal.
Final R-factor (R1)	< 5%	A measure of the agreement between the crystallographic model and the experimental data. A low value indicates a high-quality refinement.
Molecular Structure	3D Atomic Coordinates	Provides definitive proof of the C5-Bromo and C3-phenyl substitution pattern and the planarity of the indazole ring.

Visualization: X-ray Crystallography Workflow



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Caption: Standard workflow for single-crystal X-ray structure determination.

Conclusion: A Triad of Techniques for Unimpeachable Structural Integrity

The structure elucidation of **5-Bromo-3-phenyl-1H-indazole** is not a task for a single analytical technique but a case study in the power of a multi-faceted, synergistic approach. Mass Spectrometry lays the foundation by confirming the molecular formula and the presence of bromine. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the molecular skeleton, defining the precise connectivity of every atom. Finally, X-ray

Crystallography provides the ultimate, unambiguous confirmation with a definitive three-dimensional structure. By integrating these techniques, we create a self-validating workflow where the conclusions from one method reinforce and are reinforced by the others. For professionals in drug discovery and development, this rigorous approach is not merely academic; it is a prerequisite for ensuring the integrity, reproducibility, and success of their scientific endeavors.

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